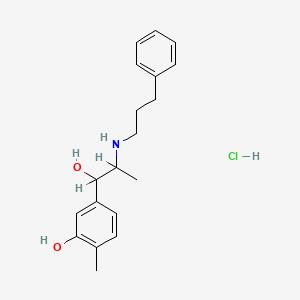
Pyrogallol Red
Overview
Description
It is an ortho-diphenolic dye that exhibits high reactivity towards reactive oxygen species and reactive nitrogen species, including peroxynitrite, radicals, peroxyl radicals, hypochlorite, and superoxide anion . This compound is widely used as a complexometric indicator and in various analytical applications.
Mechanism of Action
Target of Action
Pyrogallol Red (PGR) is an ortho-diphenolic dye that primarily targets reactive oxygen species (ROS) and reactive nitrogen species (RNS). These include peroxynitrite, radical, peroxyl radicals, hypochlorite, and superoxide anion . These species play a crucial role in various biological processes, including cellular signaling and homeostasis. Their overproduction can lead to oxidative stress, causing damage to cell structures and contributing to various diseases .
Mode of Action
PGR interacts with its targets (ROS and RNS) through a high reactivity mechanism . This interaction results in the oxidation of PGR, leading to the formation of a phenoxy radical and a second charge transfer reaction generating an ortho-quinone derivative . This process is characterized by its characteristic spectroscopic absorption in the visible region .
Biochemical Pathways
The action of PGR affects several biochemical pathways. For instance, it has been found to induce nuclear factor-erythroid 2-related factor 2 (Nrf2)-mediated gene expression . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Therefore, PGR’s action on this pathway can have significant downstream effects, potentially enhancing the body’s antioxidant defenses.
Result of Action
The primary result of PGR’s action is the formation of a colored complex when it reacts with its targets . This color change, which can be measured spectrophotometrically, is directly proportional to the protein concentration in the sample . This property of PGR has allowed the development of methodologies aimed at evaluating the antioxidant capacity of foods, beverages, and human fluids .
Action Environment
The action, efficacy, and stability of PGR can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of PGR with ROS and RNS . Additionally, the presence of other compounds, such as metals, can also impact PGR’s reactivity . Therefore, understanding these environmental influences is crucial for optimizing the use of PGR in various applications.
Biochemical Analysis
Biochemical Properties
Pyrogallol Red plays a crucial role in biochemical reactions, especially in protein quantification assays. It interacts with proteins by forming a red-colored complex in the presence of sodium molybdate. This interaction occurs through the binding of this compound to the amino groups of proteins, causing a shift in the absorption peak from 460 nm to 600 nm . This property makes this compound an effective reagent for measuring protein concentrations in biological samples.
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it can increase the activity of phenylalanine ammonia-lyase, an enzyme involved in the biosynthesis of phenolic compounds . This increase in enzyme activity can lead to enhanced production of anthocyanins and phenolics, which are important for cellular defense mechanisms. Additionally, this compound has been observed to maintain high radical scavenging activity, which can protect cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to proteins and forming stable complexes. This binding interaction is facilitated by the presence of sodium molybdate, which enhances the affinity of this compound for protein amino groups . The formation of these complexes can lead to changes in protein conformation and function, affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light exposure and temperature. When stored properly, this compound remains stable and effective for protein quantification. Prolonged exposure to light or high temperatures can lead to degradation of the compound, reducing its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining antioxidant activity and protein stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defenses and protect against oxidative damage. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage range is beneficial, but exceeding this range can lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to antioxidant defense. It interacts with enzymes such as phenylalanine ammonia-lyase, which plays a role in the biosynthesis of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the overall antioxidant capacity of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as cellular uptake mechanisms and binding affinities .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific locations within the cell. The subcellular localization of this compound is crucial for its role in protein quantification and antioxidant defense .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrogallol Red can be synthesized through the reaction of pyrogallol with phthalic anhydride in the presence of sulfuric acid. The reaction involves the formation of a sulfonephthalein structure, which imparts the characteristic red color to the compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:
Reaction of Pyrogallol with Phthalic Anhydride: Pyrogallol is reacted with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to form the sulfonephthalein structure.
Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pyrogallol Red undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is utilized in analytical chemistry for the determination of metal ion concentrations.
Common Reagents and Conditions:
Oxidation Reactions: Reactive oxygen species such as peroxyl radicals, hypochlorite, and superoxide anion are commonly used to oxidize this compound.
Complexation Reactions: Metal ions such as molybdenum and palladium are used to form complexes with this compound.
Major Products Formed:
Scientific Research Applications
Pyrogallol Red has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its high reactivity towards reactive oxygen species and reactive nitrogen species, making it a valuable tool in analytical chemistry and biological assays. Its ability to form stable complexes with metal ions further enhances its utility in various scientific applications .
Properties
IUPAC Name |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',4',5',6'-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8S/c20-12-7-5-10-17(15(12)22)26-18-11(6-8-13(21)16(18)23)19(10)9-3-1-2-4-14(9)28(24,25)27-19/h1-8,20-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNCHZOCSYKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O)OS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067703 | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32638-88-3, 85531-30-2 | |
| Record name | Pyrogallol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32638-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrogallol sulfonphthalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032638883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrogallol Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085531302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyrogallol Red (PGR) interacts with proteins primarily through electrostatic interactions with protonated amino acid side chains, particularly α and ε-amino groups. [] This interaction forms a blue-colored complex in the presence of molybdate ions under acidic conditions. [] The formation of this complex is the basis for its use in protein assays. [, ] Additionally, PGR can form ternary complexes with metal ions and surfactants, leading to enhanced color changes and spectral shifts. [, ]
A: While PGR is not primarily known for its catalytic properties, it plays a role as a mediator in electrochemical sensing. For example, a multi-walled carbon nanotube/gold nanoparticle paste electrode modified with PGR demonstrated enhanced electrocatalytic oxidation of hydrazine. [] This modification significantly lowered the overpotential and enhanced the peak current response, enabling sensitive hydrazine detection. []
A: Yes, studies have utilized quantum chemical analysis to understand the relationship between the structure of flavonoids, including PGR, and their oxygen radical absorbance capacity (ORAC) values. [] These studies investigated parameters like proton affinity (PA) and electron transfer enthalpy (ETE) to explain the radical scavenging activity of PGR and its analogs. []
A: The presence and position of hydroxyl groups significantly influence PGR's reactivity. The proton affinity (PA) values, crucial for radical scavenging activity, are affected by intramolecular interactions, hydrogen bonding, the presence of the 3-hydroxyl group in the C ring, and conjugation systems. [] Modifications to these structural features can impact PGR's activity and selectivity.
A: PGR-based protein assay reagents often incorporate stabilizing agents to maintain reagent performance. [] Specific formulation strategies are proprietary to manufacturers, but the inclusion of stabilizers like sodium benzoate and surfactants like lauryl sodium sulfate is common. []
ANone: The provided research focuses on PGR's analytical applications. As a result, information regarding its PK/PD profile, including ADME properties, is not available within these studies.
A: Spectrophotometers are essential for studying PGR-based assays and characterizing complex formation. [, , , , , ] Electrochemical workstations are crucial for investigating PGR's role in electrochemical sensing. [, ] Access to computational chemistry software and expertise is beneficial for SAR studies and modeling PGR's interactions. []
A: PGR has been a valuable analytical tool for decades. Its use in protein assays gained prominence as a sensitive alternative to traditional methods like the Coomassie Brilliant Blue assay. [, , , ] The development of automated analyzers further solidified its role in clinical laboratories for routine urine protein quantification. [, , ] Research continues to explore its applications in electrochemical sensing and other analytical techniques. [, ]
A: The development of PGR-based sensors exemplifies cross-disciplinary collaboration between chemistry and material science. [] Its use in studying antioxidant capacity through ORAC assays highlights its relevance in food chemistry and nutrition research. [] Furthermore, combining PGR with advanced analytical techniques like microspectrophotometry and flow injection analysis showcases its versatility across different analytical chemistry sub-disciplines. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


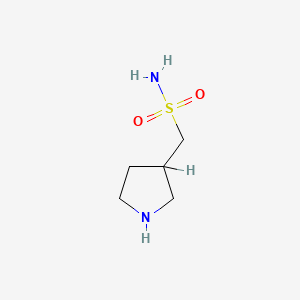



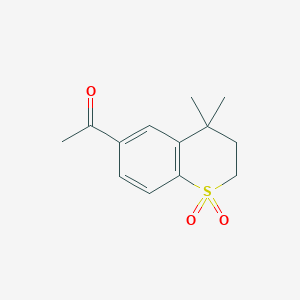
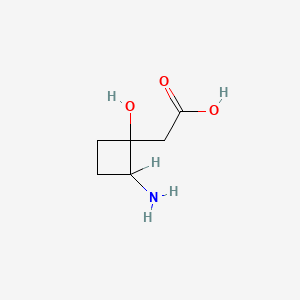
![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)
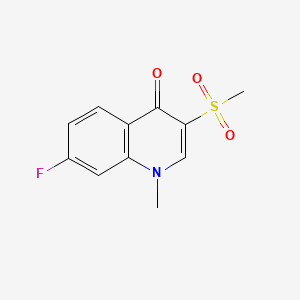


![[(2R,3R)-2-[(3S,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate](/img/structure/B1197687.png)


